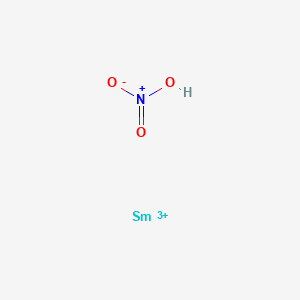
Samarium(3+) nitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Samarium(3+) nitric acid, also known as samarium(III) nitrate, is a chemical compound with the formula Sm(NO₃)₃. It is a rare earth metal nitrate that appears as slightly brown crystals and is highly soluble in water. This compound is used in various applications, including catalysis, material science, and nuclear technology.
準備方法
Synthetic Routes and Reaction Conditions
Samarium(3+) nitric acid is typically synthesized by reacting samarium hydroxide with nitric acid. The reaction proceeds as follows:
Sm(OH)3+3HNO3→Sm(NO3)3+3H2O
This reaction is carried out under controlled conditions to ensure the complete dissolution of samarium hydroxide and the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydrometallurgical treatment of samarium-containing ores or waste materials. One method involves exposing samarium-cobalt (SmCo) powders to nitric acid, followed by selective oxidation and leaching to extract samarium. The resulting solution is then processed to obtain this compound .
化学反応の分析
Types of Reactions
Samarium(3+) nitric acid undergoes various chemical reactions, including:
Oxidation: Samarium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Samarium(3+) can be reduced to samarium(2+) using reducing agents.
Substitution: Samarium(3+) can participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium amalgam or lithium aluminum hydride are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.
Major Products
Oxidation: Higher oxidation state compounds of samarium.
Reduction: Samarium(2+) compounds.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Samarium(3+) nitric acid has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other samarium compounds.
Biology: Employed in the study of biological systems and as a tracer in biochemical assays.
Medicine: Utilized in radiopharmaceuticals for cancer treatment, particularly in the form of samarium-153 lexidronam.
Industry: Applied in the production of high-performance magnets, ceramics, and glass.
作用機序
The mechanism of action of samarium(3+) nitric acid involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. In biological systems, samarium(3+) can interact with biomolecules, influencing their structure and function.
類似化合物との比較
Similar Compounds
Europium(3+) nitric acid: Similar in chemical behavior but with different luminescent properties.
Gadolinium(3+) nitric acid: Used in magnetic resonance imaging (MRI) contrast agents.
Neodymium(3+) nitric acid: Employed in the production of strong permanent magnets.
Uniqueness
Samarium(3+) nitric acid is unique due to its specific electronic configuration, which imparts distinct catalytic and luminescent properties. Its ability to form stable complexes with various ligands makes it valuable in both research and industrial applications.
特性
分子式 |
HNO3Sm+3 |
|---|---|
分子量 |
213.4 g/mol |
IUPAC名 |
nitric acid;samarium(3+) |
InChI |
InChI=1S/HNO3.Sm/c2-1(3)4;/h(H,2,3,4);/q;+3 |
InChIキー |
MQVPQRAOXNIZDF-UHFFFAOYSA-N |
正規SMILES |
[N+](=O)(O)[O-].[Sm+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




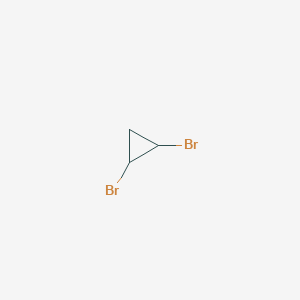


![3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
![7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15052127.png)
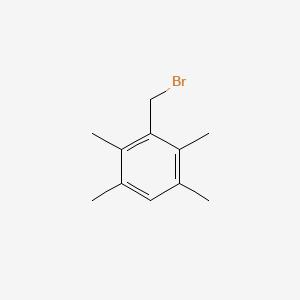
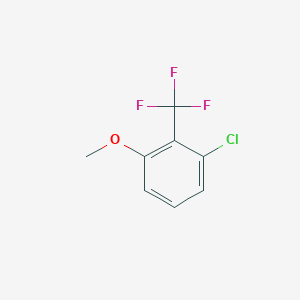
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052154.png)
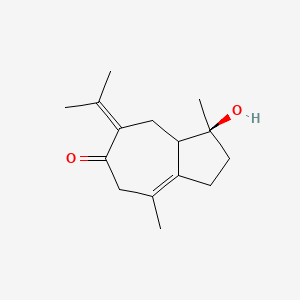
![[(3-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B15052169.png)

